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Compound of Interest

Compound Name:
Aminomethyltrioxsalen

hydrochloride

Cat. No.: B1664891 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on the effective reversal of Aminomethyltrioxsalen hydrochloride
(AMT) crosslinks for various downstream analyses.

Frequently Asked Questions (FAQs)
Q1: What is Aminomethyltrioxsalen hydrochloride (AMT) and how does it work?

A1: Aminomethyltrioxsalen hydrochloride (AMT) is a psoralen derivative that intercalates

into double-stranded regions of nucleic acids (DNA and RNA)[1][2]. Upon irradiation with long-

wave ultraviolet (UVA) light at 365 nm, AMT forms covalent interstrand crosslinks, primarily

between pyrimidine residues[1][2]. This process essentially "locks" interacting nucleic acid

strands together, which is useful for studying their interactions[3].

Q2: How are AMT crosslinks reversed?

A2: AMT crosslinks are reversible through irradiation with short-wave ultraviolet (UVC) light at a

wavelength of 254 nm[2][4][5]. This process breaks the covalent bonds formed by the AMT,

separating the crosslinked strands and allowing for subsequent analysis of the individual

molecules[3][6].

Q3: What are the common downstream applications after reversing AMT crosslinks?
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A3: After reversal, the nucleic acids are amenable to a variety of standard molecular biology

techniques. A primary application is the analysis of RNA-RNA interactions, where downstream

analyses include reverse transcription (RT) and polymerase chain reaction (PCR) to amplify the

ligated products for sequencing and identification of interacting partners[3][4][5].

Q4: What is the efficiency of AMT crosslinking and its reversal?

A4: The efficiency of both crosslinking and reversal can vary depending on the specific

experimental conditions. However, optimized protocols have been reported to achieve high

efficiencies.

Quantitative Data Summary
Process Reported Efficiency Reference

AMT Crosslinking Up to 84% [5]

Crosslink Reversal Up to 70% [5]
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Issue Possible Cause(s) Suggested Solution(s)

Low or no PCR product after

reversal and RT-PCR
Incomplete crosslink reversal.

- Ensure proper irradiation with

254 nm UV light. Check the

age and output of your UV

lamp. - Optimize the duration

of the 254 nm irradiation. A 10-

minute exposure has been

shown to be effective[3][4].

Residual crosslinks inhibiting

reverse transcriptase or

polymerase.

Even with some residual

crosslinking, efficient

amplification can often still be

achieved. However, if yields

are dramatically reduced,

optimizing the reversal step is

crucial[5].

Inefficient ligation of interacting

RNA fragments prior to

reversal.

Ensure ligation conditions are

optimal. The use of specific

ligases like Arabidopsis

thaliana tRNA ligase (AtRNL)

can improve efficiency for

certain RNA ends[3][4].

Presence of a 2'-phosphate

group at the ligation site (in

RNA applications).

Treat with a 2'-

phosphotransferase (Tpt1) to

remove the 2'-phosphate,

which can inhibit reverse

transcription[3][5].

Unexpected bands on a gel

after reversal

Incomplete reversal leading to

multiple crosslinked species.

Increase the duration or

intensity of the 254 nm UV

exposure.

Non-specific crosslinking or

RNA degradation.

- Ensure that the initial 365 nm

crosslinking step is performed

under optimal conditions to

minimize non-specific

products. - Handle RNA
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samples carefully to prevent

degradation.

Difficulty dissolving AMT

hydrochloride

Improper solvent or

concentration.

AMT hydrochloride is soluble

in water (1 mg/mL) and DMSO

(2 mg/mL)[7]. Prepare fresh

solutions as needed.

Experimental Protocols
Detailed Protocol for Reversal of AMT Crosslinked RNA
for RT-PCR Analysis
This protocol is adapted from a streamlined method for detecting mRNA-sRNA interactions[3]

[4].

1. Crosslink Reversal:

Place the sample containing the AMT-crosslinked RNA on a cooled metal block or on ice.
Irradiate the sample with a UV hand lamp at a wavelength of 254 nm for 10 minutes[3][4].
The distance from the lamp to the sample should be minimal (e.g., ~2 cm)[2].

2. (Optional but Recommended for RNA ligation products) 2'-Dephosphorylation:

If the upstream protocol involved ligation with an enzyme like AtRNL, a 2'-phosphate group
may remain at the ligation junction[3].
This can be removed by treatment with Tpt1 phosphatase to improve the efficiency of the
subsequent reverse transcription step[3][5].

3. Reverse Transcription (RT):

Use the RNA sample with reversed crosslinks as a template for cDNA synthesis.
Standard reverse transcriptase enzymes (e.g., M-MuLV or its variants) can be used[5].
Follow the manufacturer's instructions for the RT reaction.

4. PCR Amplification:

Use the resulting cDNA as a template for PCR amplification with primers specific to the
target of interest.
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The amplified PCR product can then be analyzed by gel electrophoresis and sequencing to
identify the interacting RNA partners[3][5].

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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